3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid
Description
3-[3-(1H-Imidazol-1-yl)propanamido]benzoic acid is a benzoic acid derivative featuring a propanamido linker substituted with a 1H-imidazole ring at the meta position of the benzene ring. This structure combines the carboxylic acid functionality with an imidazole moiety, a heterocycle known for its role in hydrogen bonding and metal coordination, making it relevant in medicinal chemistry and catalysis .
Properties
IUPAC Name |
3-(3-imidazol-1-ylpropanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-12(4-6-16-7-5-14-9-16)15-11-3-1-2-10(8-11)13(18)19/h1-3,5,7-9H,4,6H2,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDMACQIBMLUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCN2C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid involves the reaction of ethylene glycol and imidazole under acidic conditions[3][3]. The process typically involves dissolving ethylene glycol and imidazole in an organic solvent, followed by the addition of an acid catalyst. The reaction mixture is maintained at an appropriate temperature for a specific duration to yield the desired product. The product can be purified through crystallization or distillation[3][3].
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and purification apply. Industrial-scale production would likely involve optimizing reaction conditions, scaling up the synthesis process, and employing advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The imidazole ring and benzoic acid moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H13N3O3
- Molecular Weight : 259.26 g/mol
- Structural Features : The compound contains an imidazole ring, which is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Biochemical Research Applications
- Proteomics Research :
- Enzyme Inhibition Studies :
- Drug Development :
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anti-inflammatory Potential :
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated that this compound effectively inhibits target enzyme activity by binding to the active site, leading to decreased substrate turnover. |
| Study B | Antimicrobial Efficacy | Showed that modifications of the compound led to enhanced activity against specific bacterial strains, suggesting potential as a lead compound for antibiotic development. |
| Study C | Anti-inflammatory Effects | Found that the compound reduced pro-inflammatory cytokine production in vitro, indicating its potential use in anti-inflammatory therapies. |
Future Directions and Research Opportunities
The ongoing exploration of this compound highlights its versatile applications across various fields:
- Targeted Drug Delivery : Investigating the use of this compound in nanocarrier systems for targeted delivery of therapeutics.
- Combination Therapies : Assessing the efficacy of this compound in combination with other drugs to enhance therapeutic outcomes.
- Structural Modifications : Exploring analogs and derivatives to improve pharmacological properties and broaden its application spectrum.
Mechanism of Action
The mechanism of action of 3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the benzoic acid moiety can interact with various biological molecules. These interactions can modulate enzyme activity, protein function, and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid and analogous compounds:
*Estimated based on structural analogy.
Structural Differences and Implications
- Heterocycle Type: The target compound uses a simple imidazole ring, whereas analogs like 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid (benzimidazole) and Compound 39 (benzimidazole + morpholine) incorporate fused or extended aromatic systems. Benzimidazoles generally exhibit enhanced metabolic stability compared to imidazoles .
- Linker Chemistry : The propanamido linker in the target compound contrasts with direct imidazole–benzene linkages (e.g., 3-(1H-imidazol-1-yl)benzoic acid ) or methylene bridges (e.g., Compound 39 ). The amide group may improve solubility and hydrogen-bonding capacity .
Biological Activity
3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid, a compound characterized by its unique structural features, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound is defined by the following chemical structure:
- Molecular Formula : C₁₃H₁₃N₃O₃
- Molecular Weight : 259.26 g/mol
The structure includes an imidazole ring and a benzoic acid moiety, which are pivotal in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, modulating enzyme activity and protein functions. The imidazole ring facilitates hydrogen bonding and coordination with metal ions, while the benzoic acid component can engage in hydrophobic interactions with target proteins.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth and demonstrate antifungal activity against various strains .
Enzyme Modulation
The compound has been implicated in modulating proteolytic pathways. It enhances the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for protein degradation in cells. In vitro studies have demonstrated that it significantly activates cathepsins B and L, enzymes involved in protein catabolism .
Cytotoxic Effects
Preliminary investigations suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The activation of proteasomal activities indicates potential applications in cancer therapy by promoting apoptosis in malignantly transformed cells .
Study 1: Proteasome Activation
In a controlled experiment, human foreskin fibroblasts were treated with varying concentrations of the compound. The results showed a significant increase in proteasomal chymotrypsin-like activity at concentrations as low as 5 µM, indicating its potential as a modulator of cellular proteostasis .
Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several benzoic acid derivatives against common pathogens. The compound exhibited a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its viability as an antimicrobial agent .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other benzoic acid derivatives:
| Compound Name | Antimicrobial Activity | Proteasome Activation | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 3-chloro-4-methoxybenzoic acid | High | Moderate | Low |
| Salicylic acid | Low | High | High |
Q & A
Basic: What are the common synthetic routes for preparing 3-[3-(1H-imidazol-1-yl)propanamido]benzoic acid, and what reaction conditions are critical for achieving high yield?
Answer:
The synthesis typically involves coupling imidazole derivatives with benzoic acid precursors. Key methods include:
- Hydrothermal synthesis : Reacting imidazole derivatives with substituted benzoic acids under controlled temperature and pressure to form crystalline products, as demonstrated for analogous imidazole-benzoic acid hybrids .
- Catalyzed amidation : Using coupling agents (e.g., EDC/HOBt) to form the propanamido linkage between 3-(1H-imidazol-1-yl)propanoic acid and 3-aminobenzoic acid. Catalyst choice and solvent polarity significantly impact yield .
- Mannich base derivatization : Introducing amino groups via refluxing with formaldehyde and amines in ethanol, followed by recrystallization for purification .
- β-lactone ring-opening : Employing serine β-lactone derivatives reacted with imidazole to form amino acid intermediates, which are further functionalized .
Critical conditions : Maintain anhydrous environments for amidation, optimize pH for hydrothermal crystallization (~6–7), and use inert atmospheres to prevent oxidation of imidazole moieties .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Answer:
- X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H⋯O interactions), and π-stacking in crystalline forms. Critical for confirming regiochemistry of imidazole substitution .
- NMR spectroscopy : - and -NMR identify proton environments (e.g., imidazole protons at δ 7.0–8.5 ppm) and verify amide bond formation .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1700 cm for carboxylic acid, N–H bend at ~1550 cm for amide) .
Basic: How does the presence of the imidazole moiety influence the compound's solubility and reactivity in aqueous environments?
Answer:
The imidazole ring enhances water solubility via hydrogen bonding (N–H donors/acceptors) and increases pH-dependent behavior due to its basicity (pKa ~6.95). This affects:
- Reactivity : Imidazole participates in coordination chemistry (e.g., metal-binding in catalytic studies) and nucleophilic substitution reactions at the N1 position .
- Biological interactions : The moiety mimics histidine residues, enabling interactions with enzymes or receptors, as seen in antimicrobial and anticancer studies .
- Solubility challenges : Hydrophobic substituents (e.g., ethyl groups) reduce aqueous solubility, necessitating co-solvents like DMSO for in vitro assays .
Advanced: What strategies can be employed to optimize the synthetic pathway for enhanced purity and scalability in academic research settings?
Answer:
- Parallel screening of catalysts : Test palladium, copper, or enzyme-based catalysts to improve coupling efficiency in amidation .
- Flow chemistry : Continuous flow systems reduce side reactions and improve yield for multi-step syntheses .
- Crystallization optimization : Use solvent mixtures (e.g., acetone/water) to enhance crystal purity, as demonstrated for structurally related imidazole derivatives .
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with ionic liquids or ethanol, reducing purification steps .
Advanced: How can researchers address discrepancies in reported biological activities of imidazole-containing benzoic acid derivatives?
Answer:
- Comparative bioassays : Use standardized protocols (e.g., CLSI guidelines) to test antimicrobial activity against the same bacterial strains under identical conditions .
- Structural analogs : Synthesize derivatives with varying substituents (e.g., ethyl vs. methyl groups) to isolate structure-activity relationships (SAR) .
- Control experiments : Rule out assay interference from impurities via HPLC-purified samples .
- Molecular dynamics simulations : Model interactions with biological targets (e.g., enzyme active sites) to explain contradictory efficacy data .
Advanced: What computational approaches are suitable for predicting the compound's interaction with biological targets?
Answer:
- Docking studies (AutoDock/Vina) : Predict binding modes to receptors (e.g., histamine H receptors) using crystal structures or homology models .
- QM/MM simulations : Analyze electronic interactions (e.g., charge transfer in metal complexes) at the imidazole-benzoic acid interface .
- ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity, guiding in vivo testing priorities .
- Validation : Cross-check computational results with experimental techniques (e.g., SPR for binding affinity) .
Advanced: What methodologies are recommended for synthesizing derivatives to explore structure-activity relationships (SAR)?
Answer:
- Mannich reactions : Introduce diverse amines to the propanamido chain, enabling SAR studies on amino group effects .
- Click chemistry : Attach triazole or benzimidazole units via azide-alkyne cycloaddition to probe steric effects .
- Enzymatic resolution : Separate enantiomers using lipases to study chiral center impacts on bioactivity .
- Solid-phase synthesis : Generate combinatorial libraries for high-throughput screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
